molecular formula C10H12F2O4 B8252292 Ethyl 2-(5,5-difluoro-2-oxocyclohexyl)-2-oxoacetate

Ethyl 2-(5,5-difluoro-2-oxocyclohexyl)-2-oxoacetate

Cat. No.: B8252292
M. Wt: 234.20 g/mol
InChI Key: GLPMNEBITKYWJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(5,5-difluoro-2-oxocyclohexyl)-2-oxoacetate is a chemical compound with the molecular formula C₁₀H₁₂F₂O₄ It is known for its unique structure, which includes a difluorinated cyclohexyl ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5,5-difluoro-2-oxocyclohexyl)-2-oxoacetate typically involves the reaction of ethyl acetoacetate with a difluorinated cyclohexanone derivative. The reaction is usually carried out under controlled conditions, often involving a base catalyst to facilitate the formation of the ester linkage.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and catalysts. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(5,5-difluoro-2-oxocyclohexyl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(5,5-difluoro-2-oxocyclohexyl)-2-oxoacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(5,5-difluoro-2-oxocyclohexyl)-2-oxoacetate involves its interaction with various molecular targets, depending on the context of its use. In biological systems, it may act as a substrate for esterases, leading to the formation of active metabolites. The difluorinated cyclohexyl ring can also interact with specific enzymes or receptors, influencing their activity and leading to desired biological effects.

Comparison with Similar Compounds

  • Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate
  • tert-butyl N-[(5,5-difluoro-2-oxocyclohexyl)methyl]carbamate

Comparison: Ethyl 2-(5,5-difluoro-2-oxocyclohexyl)-2-oxoacetate is unique due to its specific ester functional group and the position of the difluorinated cyclohexyl ring

Properties

IUPAC Name

ethyl 2-(5,5-difluoro-2-oxocyclohexyl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O4/c1-2-16-9(15)8(14)6-5-10(11,12)4-3-7(6)13/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPMNEBITKYWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1CC(CCC1=O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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